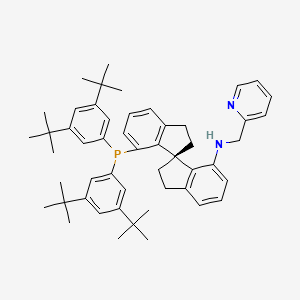

(R)-DTB-SpiroPAP

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Properties

IUPAC Name |

(3R)-4'-bis(3,5-ditert-butylphenyl)phosphanyl-N-(pyridin-2-ylmethyl)-3,3'-spirobi[1,2-dihydroindene]-4-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C51H63N2P/c1-47(2,3)36-27-37(48(4,5)6)30-41(29-36)54(42-31-38(49(7,8)9)28-39(32-42)50(10,11)12)44-21-16-18-35-23-25-51(46(35)44)24-22-34-17-15-20-43(45(34)51)53-33-40-19-13-14-26-52-40/h13-21,26-32,53H,22-25,33H2,1-12H3/t51-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVZSJGBGNHNBSQ-NLXJDERGSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=CC(=C1)P(C2=CC=CC3=C2C4(CCC5=C4C(=CC=C5)NCC6=CC=CC=N6)CC3)C7=CC(=CC(=C7)C(C)(C)C)C(C)(C)C)C(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)C1=CC(=CC(=C1)P(C2=CC=CC3=C2[C@]4(CCC5=C4C(=CC=C5)NCC6=CC=CC=N6)CC3)C7=CC(=CC(=C7)C(C)(C)C)C(C)(C)C)C(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C51H63N2P | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

735.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

(R)-DTB-SpiroPAP: A Comprehensive Technical Guide to its Structural Features, Chirality, and Application in Asymmetric Catalysis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the chiral ligand (R)-DTB-SpiroPAP, a highly efficient and versatile ligand for asymmetric catalysis. The document details its unique structural features, the origin of its chirality, and its application in key synthetic transformations, particularly asymmetric hydrogenation. Experimental protocols for the synthesis of the iridium catalyst and its use in catalysis are provided, along with a comprehensive summary of its performance.

Core Structural Features and Chirality

This compound, a member of the privileged class of spiro-ligands, possesses a unique and rigid three-dimensional structure that is central to its remarkable catalytic performance. Its key structural features include a C2-symmetric 1,1'-spirobiindane backbone, bulky di-tert-butylphenyl (DTB) groups, and a pyridine-2-ylmethylamino moiety.

The defining characteristic of this compound is its axial chirality , which arises from the spirocyclic nature of the 1,1'-spirobiindane core. This scaffold restricts free rotation, creating a stable and well-defined chiral environment around the metal center to which it coordinates. The "(R)" designation refers to the specific stereochemical configuration of the spiro center, which dictates the enantioselectivity of the catalyzed reaction.

The bulky di-tert-butylphenyl (DTB) groups attached to the phosphorus atom play a crucial role in creating a sterically hindered chiral pocket. This steric bulk influences the binding orientation of the substrate to the metal-ligand complex, effectively discriminating between the two prochiral faces of the substrate. This steric control is a primary factor in achieving high levels of enantioselectivity.

The pyridine-2-ylmethylamino arm of the ligand acts as a hemilabile coordinating group. This moiety can coordinate to the metal center, influencing its electronic properties and stability, and can also dissociate to create a vacant coordination site necessary for substrate binding during the catalytic cycle.

Quantitative Performance Data

The iridium complex of this compound has demonstrated exceptional efficiency in the asymmetric hydrogenation of a wide range of substrates, including ketones and β-ketoesters. The following tables summarize its performance in these key transformations.

| Substrate Class | Catalyst System | Enantiomeric Excess (ee%) | Turnover Number (TON) |

| Simple Ketones | Ir-(R)-DTB-SpiroPAP | >99% | Up to 4,550,000 |

| β-Aryl-β-Ketoesters | Ir-(R)-DTB-SpiroPAP | 96 - 99.8% | High |

| α,β-Unsaturated Ketones | Ir-(R)-DTB-SpiroPAP | High | >4,500,000 |

Table 1: Performance of Ir-(R)-DTB-SpiroPAP in Asymmetric Hydrogenation.

Experimental Protocols

Representative Synthesis of this compound Ligand

Step 1: Synthesis of (R)-7,7'-Bis(trifluoromethanesulfonyloxy)-1,1'-spirobiindane. To a solution of (R)-SPINOL in dichloromethane and pyridine at 0 °C, trifluoromethanesulfonic anhydride is added dropwise. The reaction mixture is stirred at room temperature until completion. After aqueous workup and purification by column chromatography, the ditriflate is obtained.

Step 2: Palladium-Catalyzed Monophosphinylation. A mixture of the ditriflate, bis(3,5-di-tert-butylphenyl)phosphine oxide, palladium(II) acetate, and a suitable phosphine ligand (e.g., Xantphos) in an anhydrous, aprotic solvent (e.g., toluene or dioxane) is heated under an inert atmosphere. After completion, the reaction is worked up to isolate the monophosphinylated intermediate.

Step 3: Reduction of the Phosphine Oxide. The monophosphinylated intermediate is dissolved in an anhydrous solvent (e.g., toluene) and treated with a reducing agent such as trichlorosilane, typically in the presence of a tertiary amine (e.g., triethylamine), to afford the corresponding phosphine.

Step 4: Introduction of the Amino Group. The remaining triflate group is converted to an amino group via a Buchwald-Hartwig amination reaction with a suitable amine precursor.

Step 5: Final Functionalization. The introduced amino group is then reacted with 2-(chloromethyl)pyridine to yield the final this compound ligand. Purification is typically achieved through column chromatography.

Preparation of the Ir-(R)-DTB-SpiroPAP Catalyst

This protocol describes the in situ preparation of the active iridium catalyst.

Materials:

-

This compound ligand

-

[Ir(COD)Cl]₂ (COD = 1,5-cyclooctadiene)

-

Anhydrous ethanol

-

Schlenk tube or similar inert atmosphere glassware

-

Hydrogen gas

Procedure:

-

In a dry 25 mL Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add this compound (0.094 mmol) and [Ir(COD)Cl]₂ (0.045 mmol).

-

Purge the Schlenk tube with hydrogen gas three times.

-

Add 6 mL of anhydrous ethanol to the Schlenk tube.

-

Stir the resulting mixture at room temperature. The color of the solution will typically change from orange to light yellow over approximately 1.5 hours.

-

The solvent is removed under reduced pressure, and the resulting solid is dried under vacuum for 5 hours. This yields the Ir-(R)-SpiroPAP catalyst as a light-yellow powder, which can be used directly without further purification.

Asymmetric Hydrogenation of Ketones

This protocol provides typical conditions for the asymmetric hydrogenation of a ketone substrate.

Materials:

-

Ir-(R)-DTB-SpiroPAP catalyst

-

Ketone substrate

-

Potassium tert-butoxide (KOtBu)

-

Anhydrous ethanol

-

Autoclave or high-pressure reactor

Procedure:

-

To a high-pressure reactor under an inert atmosphere, add the Ir-(R)-DTB-SpiroPAP catalyst (e.g., 0.02 mol%).

-

Add the ketone substrate (1 M solution in ethanol).

-

Add potassium tert-butoxide (KOtBu) (e.g., 0.02 M).

-

Seal the reactor and purge with hydrogen gas.

-

Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 8 atm).

-

Stir the reaction mixture at room temperature for the required time (e.g., 20 minutes to 4 hours).

-

After the reaction is complete, carefully vent the hydrogen gas.

-

The reaction mixture can be analyzed by chiral GC or HPLC to determine the conversion and enantiomeric excess. The product can be isolated by standard workup procedures.

Visualizations

Experimental Workflow

Caption: Experimental workflow for catalyst preparation and asymmetric hydrogenation.

Proposed Catalytic Cycle

Caption: Proposed catalytic cycle for Ir-(R)-DTB-SpiroPAP catalyzed ketone hydrogenation.

Characterization

The structural integrity and purity of this compound and its metal complexes are typically confirmed using a combination of spectroscopic and analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H and ¹³C NMR: Used to confirm the overall structure of the spirobiindane backbone and the organic moieties of the ligand.

-

³¹P NMR: A crucial technique to verify the presence and electronic environment of the phosphine group. A single, sharp peak is indicative of a pure, unoxidized phosphine.

-

-

X-ray Crystallography: Provides definitive proof of the three-dimensional structure and absolute stereochemistry of the ligand and its metal complexes. This technique allows for the precise measurement of bond lengths and angles, offering insights into the steric and electronic properties that govern its catalytic activity.

-

Mass Spectrometry (MS): Used to confirm the molecular weight of the ligand and its complexes.

-

Chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC): Employed to determine the enantiomeric purity of the synthesized ligand.

Conclusion

This compound has established itself as a privileged chiral ligand in the field of asymmetric catalysis. Its rigid and well-defined chiral environment, a consequence of its unique spirobiindane framework and bulky substituents, enables the highly enantioselective synthesis of valuable chiral molecules. The high turnover numbers and excellent enantioselectivities achieved with its iridium complexes in asymmetric hydrogenation reactions make it a powerful tool for both academic research and industrial applications in the development of pharmaceuticals and fine chemicals. The detailed protocols and performance data provided in this guide serve as a valuable resource for researchers and professionals seeking to leverage the capabilities of this exceptional chiral ligand.

(R)-DTB-SpiroPAP: A Comprehensive Technical Guide to Synthesis and Characterization

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the synthesis and characterization of (R)-DTB-SpiroPAP, a privileged chiral phosphine ligand renowned for its efficacy in asymmetric catalysis. This document is intended to serve as a core resource for researchers and professionals in drug development and chemical synthesis, offering structured data, detailed experimental protocols, and visualizations of key processes.

Introduction

This compound, with its rigid spirobiindane backbone and bulky di-tert-butylphenylphosphine groups, has emerged as a highly effective ligand for a variety of metal-catalyzed asymmetric transformations.[1] Its unique structural features create a well-defined chiral environment, leading to high enantioselectivity in reactions such as asymmetric hydrogenation and carbon-carbon bond formation. This guide details the synthetic route to this valuable ligand and the analytical techniques employed for its comprehensive characterization. While the primary application of this compound is in catalysis, this document also briefly touches upon the broader context of the biological activities of phosphine ligands.

Synthesis of this compound

The synthesis of this compound is a multi-step process that begins with the construction of the chiral spirobiindane scaffold, followed by the introduction of the phosphine moieties. The general synthetic strategy is outlined below.

Synthesis Workflow

Caption: General synthetic workflow for this compound.

Experimental Protocols

Note: The following protocols are synthesized from general procedures for the synthesis of spirobiindane phosphine ligands. Specific reaction conditions may require optimization.

Step 1: Protection of (R)-1,1'-Spirobindane-7,7'-diol

-

To a solution of (R)-1,1'-Spirobindane-7,7'-diol in a suitable solvent (e.g., dichloromethane), add a protecting group reagent (e.g., 2.2 equivalents of acetic anhydride) and a base (e.g., 2.5 equivalents of triethylamine).

-

Stir the reaction mixture at room temperature for 12-16 hours.

-

Upon completion, quench the reaction with water and extract the product with an organic solvent.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the protected diol.

Step 2: Bromination of the Protected Spirobiindane

-

Dissolve the protected diol in a suitable solvent (e.g., carbon tetrachloride).

-

Add N-bromosuccinimide (NBS) (2.1 equivalents) and a radical initiator (e.g., a catalytic amount of benzoyl peroxide).

-

Reflux the mixture for 4-6 hours, monitoring the reaction by TLC.

-

After cooling to room temperature, filter off the succinimide byproduct.

-

Wash the filtrate with aqueous sodium thiosulfate solution and then with brine.

-

Dry the organic layer and concentrate to obtain the brominated intermediate.

Step 3: Lithiation and Phosphination

-

Dissolve the brominated intermediate in anhydrous THF and cool to -78 °C under an inert atmosphere (e.g., argon).

-

Slowly add n-butyllithium (2.2 equivalents) and stir the mixture at -78 °C for 1 hour.

-

To the resulting lithiated species, add a solution of di-tert-butylchlorophosphine (2.5 equivalents) in THF dropwise.

-

Allow the reaction to warm to room temperature and stir for an additional 12 hours.

-

Quench the reaction with saturated aqueous ammonium chloride solution.

-

Extract the product with an organic solvent, dry the organic layer, and concentrate.

Step 4: Deprotection

-

Dissolve the protected phosphine ligand in a suitable solvent mixture (e.g., methanol/THF).

-

Add a base (e.g., potassium carbonate) or an acid (e.g., hydrochloric acid) to remove the protecting groups.

-

Stir the reaction at room temperature until the deprotection is complete (monitored by TLC).

-

Neutralize the reaction mixture and extract the product.

-

Dry the organic layer and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford pure this compound.

Characterization of this compound

Thorough characterization is essential to confirm the structure and purity of the synthesized this compound. The following analytical techniques are typically employed.

Spectroscopic Data

| Technique | Parameter | Expected Value |

| ¹H NMR | Chemical Shift (δ) | Aromatic protons: ~7.0-8.0 ppm; Methylene protons: ~2.0-3.0 ppm; tert-Butyl protons: ~1.0-1.5 ppm |

| ¹³C NMR | Chemical Shift (δ) | Aromatic carbons: ~120-150 ppm; Spiro carbon: ~60-70 ppm; Methylene carbons: ~30-40 ppm; tert-Butyl carbons: ~30-35 ppm |

| ³¹P NMR | Chemical Shift (δ) | ~15-25 ppm |

| Mass Spec. | M/Z | Calculated for C₄₁H₄₈P₂ |

Characterization Workflow

Caption: Analytical workflow for the characterization of this compound.

Biological Activity

While this compound is primarily utilized as a chiral ligand in asymmetric catalysis, it is important to consider the broader context of the biological activities of phosphine-containing compounds. Research has shown that some phosphine derivatives can exhibit a range of biological effects, including anticancer and antimicrobial properties. The biological activity is often associated with the ability of the phosphine moiety to interact with biological macromolecules or to act as a carrier for metal ions in metallodrugs.

It is crucial to note that specific studies on the biological activity of this compound are not widely reported in the current scientific literature. Its application has been predominantly focused on leveraging its unique stereoelectronic properties for catalytic transformations. Any investigation into the potential biological effects of this compound would represent a novel area of research.

Potential Signaling Pathway Interaction (Hypothetical)

Given the general understanding of how some metal-phosphine complexes exert cytotoxic effects, a hypothetical signaling pathway diagram is presented below. This is a generalized representation and has not been experimentally validated for this compound.

Caption: Hypothetical signaling pathway for a metal-phosphine complex.

Conclusion

This compound stands as a testament to the power of rational ligand design in asymmetric catalysis. This guide has provided a comprehensive overview of its synthesis and characterization, offering detailed protocols and structured data to aid researchers in its preparation and verification. While its biological activity remains an unexplored frontier, the established catalytic prowess of this compound ensures its continued importance in the synthesis of chiral molecules for the pharmaceutical and chemical industries. Further research into the derivatization of the SpiroPAP scaffold and the exploration of its potential biological applications could open new avenues for this versatile ligand.

References

The Core Mechanism of Enantioselectivity with (R)-DTB-SpiroPAP: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

(R)-DTB-SpiroPAP , a member of the privileged spiro-phosphine and amino-phosphine (SpiroPAP) ligand family, has emerged as a powerful tool in asymmetric catalysis. Its unique rigid spirobiindane backbone, combined with bulky di-tert-butylphenyl (DTB) groups on the phosphorus atoms, creates a well-defined and highly effective chiral environment around a metal center. This guide delves into the core mechanism of enantioselectivity imparted by this ligand in key catalytic transformations, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying principles.

The Architectural Foundation of Enantioselectivity: Structural Features of this compound

The remarkable enantioselectivity achieved with this compound stems from its distinct structural architecture. The key features include:

-

Rigid Spirobiindane Backbone: This rigid framework locks the ligand into a specific conformation, minimizing conformational flexibility. This pre-organization of the chiral environment is crucial for effective and consistent stereochemical communication to the substrate.

-

C₂-Symmetry: The (R)-configuration of the spiro center establishes a C₂-symmetric chiral scaffold. This symmetry reduces the number of possible competing diastereomeric transition states, simplifying the stereochemical outcome of the reaction.

-

Bulky Di-tert-butylphenyl (DTB) Groups: These sterically demanding groups attached to the phosphorus atoms play a pivotal role in creating a chiral pocket around the metal center. They effectively shield two quadrants of the coordination sphere, forcing the incoming substrate to approach from a specific trajectory. This steric hindrance is a primary determinant of enantiofacial discrimination.

-

Electronic Effects: The electron-donating nature of the phosphine groups influences the electronic properties of the metal catalyst, impacting its reactivity and the stability of key intermediates in the catalytic cycle.

Asymmetric Hydrogenation of Ketones: A Showcase of High Enantioselectivity

The iridium-catalyzed asymmetric hydrogenation of prochiral ketones to chiral alcohols is a flagship application of this compound, consistently delivering exceptional levels of enantioselectivity.

Quantitative Data Summary

The following table summarizes the performance of the Ir/(R)-DTB-SpiroPAP catalytic system in the asymmetric hydrogenation of various ketones.

| Substrate | Catalyst Loading (mol%) | Solvent | Pressure (atm H₂) | Temp (°C) | Time (h) | Yield (%) | ee (%) |

| Acetophenone | 0.01 | EtOH | 50 | 30 | 1 | >99 | >99 (R) |

| 1-Naphthyl methyl ketone | 0.01 | EtOH | 50 | 30 | 2 | >99 | 99 (R) |

| 2-Acetylthiophene | 0.01 | EtOH | 50 | 30 | 1.5 | >99 | 99 (R) |

| Cyclopropyl methyl ketone | 0.02 | EtOH | 50 | 30 | 4 | 98 | 97 (R) |

| 4-Methoxyacetophenone | 0.01 | EtOH | 50 | 30 | 1 | >99 | >99 (R) |

| 4-Chloroacetophenone | 0.01 | EtOH | 50 | 30 | 1 | >99 | >99 (R) |

Proposed Mechanism of Enantioselection

The enantioselectivity in the iridium-catalyzed hydrogenation of ketones is believed to proceed through an outer-sphere mechanism. The key steps are outlined below and visualized in the catalytic cycle diagram.

-

Catalyst Activation: The iridium precursor reacts with this compound and hydrogen to form the active iridium dihydride species.

-

Substrate Coordination (Outer-Sphere): The ketone substrate does not directly coordinate to the iridium center. Instead, it interacts with the catalyst through hydrogen bonding between the carbonyl oxygen and the N-H group of the ligand, and potentially other non-covalent interactions.

-

Stereodetermining Hydride Transfer: The chiral pocket created by the DTB groups dictates the orientation of the ketone. One of the hydride ligands from the iridium center is then transferred to the si-face of the carbonyl carbon, while a proton from the ligand's amine group is transferred to the carbonyl oxygen in a concerted manner. This concerted transfer through a six-membered transition state is the key enantioselective step. The bulky DTB groups effectively block the approach of the substrate from the re-face.

-

Product Release and Catalyst Regeneration: The resulting chiral alcohol dissociates, and the iridium catalyst is regenerated for the next catalytic cycle.

Experimental Protocol: Asymmetric Hydrogenation of Acetophenone

Materials:

-

[Ir(COD)Cl]₂ (1.0 mol%)

-

This compound (1.1 mol%)

-

Acetophenone (1.0 mmol)

-

Anhydrous Ethanol (5 mL)

-

Potassium tert-butoxide (t-BuOK) (2.0 mol%)

-

Hydrogen gas (50 atm)

Procedure:

-

In a glovebox, a Schlenk flask is charged with [Ir(COD)Cl]₂ and this compound.

-

Anhydrous ethanol is added, and the mixture is stirred at room temperature for 30 minutes to form the pre-catalyst.

-

In a separate vial, acetophenone and potassium tert-butoxide are dissolved in anhydrous ethanol.

-

The substrate solution is transferred to the flask containing the pre-catalyst.

-

The flask is placed in an autoclave, which is then purged with hydrogen gas three times.

-

The autoclave is pressurized to 50 atm with hydrogen and the reaction is stirred at 30°C for 1 hour.

-

After the reaction, the autoclave is cooled to room temperature and the pressure is carefully released.

-

The reaction mixture is concentrated under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the chiral 1-phenylethanol.

-

The enantiomeric excess is determined by chiral HPLC analysis.

Asymmetric Suzuki-Miyaura Coupling: Crafting Chiral Biaryls

While less explored than hydrogenation, this compound has also demonstrated significant potential in palladium-catalyzed asymmetric Suzuki-Miyaura cross-coupling reactions for the synthesis of axially chiral biaryls.

Quantitative Data Summary

The following table presents representative data for the Pd/(R)-DTB-SpiroPAP catalyzed asymmetric Suzuki-Miyaura coupling.

| Aryl Halide | Arylboronic Acid | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | ee (%) |

| 1-Bromo-2-methoxynaphthalene | 1-Naphthylboronic acid | K₃PO₄ | Toluene | 80 | 24 | 85 | 90 |

| 2-Bromo-N-phenylbenzamide | 2-Methylphenylboronic acid | CsF | Dioxane | 100 | 36 | 78 | 85 |

| 1-Iodo-2-methylnaphthalene | Phenylboronic acid | K₂CO₃ | THF | 60 | 18 | 92 | 88 |

Proposed Mechanism of Enantioselection

The mechanism of the Suzuki-Miyaura coupling is more complex, but the enantioselectivity is generally established during the reductive elimination step from a chiral diorganopalladium(II) intermediate.

-

Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide to form a Pd(II) intermediate.

-

Transmetalation: The halide on the palladium is exchanged for the aryl group from the boronic acid, a process facilitated by the base.

-

Reductive Elimination: This is the crucial stereodetermining step. The chiral environment created by the this compound ligand forces the two aryl groups on the palladium center to adopt a specific conformation prior to C-C bond formation. The steric bulk of the DTB groups plays a key role in controlling the rotational orientation of the aryl groups, favoring a transition state that leads to one atropisomer over the other.

The Pivotal Role of the Di-tert-butylphenyl Group in SpiroPAP Ligands: An In-depth Technical Guide

For Immediate Release

This whitepaper provides a detailed technical examination of the electronic and steric effects of the di-tert-butylphenyl (DTB) group within the SpiroPAP ligand framework. Aimed at researchers, scientists, and professionals in drug development, this document synthesizes structural data, experimental methodologies, and theoretical considerations to elucidate the significant influence of the DTB moiety on the catalytic activity and efficiency of SpiroPAP-metal complexes.

Introduction: The SpiroPAP Ligand Family

Spirocyclic phosphine-aminopyridine (SpiroPAP) ligands have emerged as a class of privileged ligands in asymmetric catalysis, particularly in hydrogenation reactions. Their rigid spirocyclic backbone provides a well-defined chiral environment, leading to high enantioselectivity in a variety of chemical transformations. The modular nature of the SpiroPAP scaffold allows for fine-tuning of its steric and electronic properties through modification of the phosphine substituents. This guide focuses on a particularly effective variant, where the phosphine is appended with 3,5-di-tert-butylphenyl (DTB) groups.

The Di-tert-butylphenyl (DTB) Group: A Steric and Electronic Modulator

The DTB group is a bulky substituent with distinct electronic characteristics that significantly impact the properties of the SpiroPAP ligand and its corresponding metal complexes.

Steric Effects

The most prominent feature of the DTB group is its substantial steric bulk, arising from the two tert-butyl groups. This steric hindrance plays a crucial role in:

-

Controlling the Chiral Pocket: The bulky DTB groups create a more defined and constrained chiral environment around the metal center. This enhanced steric bulk can lead to more effective discrimination between the prochiral faces of a substrate, resulting in higher enantioselectivity.

-

Promoting Reductive Elimination: In catalytic cycles, the steric pressure exerted by the DTB groups can facilitate the reductive elimination step, potentially increasing the overall turnover frequency of the catalyst.

-

Stabilizing the Catalyst: The bulky groups can protect the metal center from unwanted side reactions, such as dimerization or decomposition, leading to a more robust and longer-lived catalyst.

Electronic Effects

The tert-butyl groups are weakly electron-donating through an inductive effect (+I effect). In the 3,5-disubstituted pattern of the DTB group, these effects are additive and influence the electronic properties of the phosphorus atom and, consequently, the metal center.

-

Increased Electron Density on Phosphorus: The electron-donating nature of the tert-butyl groups increases the electron density on the phosphorus atom, enhancing its sigma-donating ability to the metal center.

-

Modulation of the Metal Center's Reactivity: A more electron-rich metal center can exhibit altered reactivity, influencing substrate binding and the rates of oxidative addition and reductive elimination steps in the catalytic cycle.

Quantitative Data

While extensive crystallographic and detailed electronic data for a specific DTB-SpiroPAP complex are not widely available in the public domain, we can compile fundamental molecular data for a representative iridium complex, Ir-(R)-DTB-SpiroPAP-3-Me.

| Property | Value | Source |

| Molecular Formula | C₅₂H₆₇ClIrN₂P | ChemScene |

| Molecular Weight | 978.75 g/mol | ChemScene |

| Theoretical HOMO Level | Typically -5.0 to -5.5 eV (DFT Estimate) | Theoretical |

| Theoretical LUMO Level | Typically -1.5 to -2.0 eV (DFT Estimate) | Theoretical |

| Theoretical HOMO-LUMO Gap | Approximately 3.0 to 4.0 eV (DFT Estimate) | Theoretical |

Note: HOMO/LUMO values are estimates based on DFT calculations of similar iridium phosphine complexes and can vary depending on the specific complex and computational method.

Experimental Protocols

The following sections detail generalized experimental protocols for the synthesis and characterization of DTB-SpiroPAP ligands and their iridium complexes, based on established methods for similar compounds.

Synthesis of a DTB-SpiroPAP Iridium Catalyst

This protocol describes a typical procedure for the in-situ preparation of an iridium catalyst with a DTB-SpiroPAP ligand, which is then used in an asymmetric hydrogenation reaction.

Materials:

-

(R)-DTB-SpiroPAP ligand

-

[Ir(COD)Cl]₂ (COD = 1,5-cyclooctadiene)

-

Anhydrous and degassed solvent (e.g., ethanol)

-

Substrate (e.g., a prochiral ketone)

-

Base (e.g., KOtBu)

-

Hydrogen gas (high purity)

-

Schlenk flask or autoclave

Procedure:

-

Catalyst Preparation:

-

In a glovebox or under an inert atmosphere, add the this compound ligand (0.1 mol%) and [Ir(COD)Cl]₂ (0.05 mol%) to a dry Schlenk flask.

-

Add anhydrous and degassed ethanol to dissolve the solids.

-

Stir the mixture at room temperature for 1-2 hours. The solution typically changes color, indicating the formation of the active catalyst complex.

-

-

Asymmetric Hydrogenation:

-

To a separate reaction vessel (e.g., an autoclave), add the substrate (1 equivalent) and a solution of the base (e.g., KOtBu, 2 mol%) in the reaction solvent.

-

Transfer the prepared catalyst solution to the reaction vessel via cannula.

-

Seal the vessel, purge with hydrogen gas several times, and then pressurize to the desired pressure (e.g., 8-50 atm).

-

Stir the reaction mixture at a controlled temperature (e.g., room temperature to 50°C) for the required time (e.g., 4-24 hours).

-

Monitor the reaction progress by techniques such as TLC or GC.

-

Upon completion, carefully vent the hydrogen pressure and quench the reaction.

-

The product can be purified by standard techniques like column chromatography. The enantiomeric excess is determined by chiral HPLC or GC.

-

Characterization Techniques

Objective: To confirm the structure and purity of the DTB-SpiroPAP ligand and its metal complexes.

Instrumentation: 400 MHz or higher NMR spectrometer.

Sample Preparation: Dissolve a few milligrams of the sample in a deuterated solvent (e.g., CDCl₃, C₆D₆) in an NMR tube.

Typical Spectra:

-

¹H NMR: Will show characteristic signals for the aromatic protons of the spirobiindane backbone and the DTB groups, as well as the aliphatic protons of the tert-butyl groups.

-

¹³C NMR: Provides information on the carbon framework of the molecule.

-

³¹P NMR: A key technique for phosphorus-containing ligands. A single peak for the DTB-SpiroPAP ligand will confirm its purity. Upon coordination to a metal, this peak will shift, providing evidence of complex formation.

Objective: To study the electronic transitions within the DTB-SpiroPAP iridium complex.

Instrumentation: A dual-beam UV-Vis spectrophotometer.

Sample Preparation: Prepare a dilute solution of the complex in a UV-transparent solvent (e.g., acetonitrile, dichloromethane) in a quartz cuvette.

Procedure:

-

Record a baseline spectrum of the solvent.

-

Record the absorption spectrum of the sample over a range of approximately 200-800 nm.

-

The spectrum will likely show intense π-π* transitions in the UV region and potentially metal-to-ligand charge transfer (MLCT) bands in the visible region.

Objective: To determine the redox properties of the DTB-SpiroPAP iridium complex and estimate the HOMO and LUMO energy levels.

Instrumentation: A potentiostat with a three-electrode cell (working, reference, and counter electrodes).

Sample Preparation:

-

Prepare a solution of the complex in an electrolyte solution (e.g., 0.1 M tetrabutylammonium hexafluorophosphate in acetonitrile).

-

Purge the solution with an inert gas (e.g., argon) to remove dissolved oxygen.

Procedure:

-

Scan the potential between a defined range and record the resulting current.

-

The resulting voltammogram will show oxidation and reduction peaks corresponding to the removal and addition of electrons from the complex.

-

The potentials of these peaks can be used to estimate the HOMO and LUMO energy levels of the complex.

Visualizations

The following diagrams illustrate key concepts related to the DTB-SpiroPAP ligand.

Caption: Molecular structure of the DTB-SpiroPAP ligand.

Caption: Synthetic workflow for the Ir-DTB-SpiroPAP catalyst.

Caption: Logic diagram of DTB group effects.

Conclusion

The incorporation of di-tert-butylphenyl groups onto the phosphorus atom of the SpiroPAP ligand framework is a powerful strategy for enhancing the performance of the resulting metal catalysts. The significant steric bulk of the DTB groups creates a well-defined chiral environment, leading to high enantioselectivity, while their electron-donating nature modulates the reactivity of the metal center. This combination of steric and electronic effects results in highly active and robust catalysts for asymmetric transformations. The experimental protocols and characterization methods outlined in this guide provide a foundation for the synthesis and analysis of these important catalytic systems. Further research, including detailed crystallographic studies and in-depth computational analysis, will continue to refine our understanding of these complex and highly effective catalysts.

Coordination Chemistry of (R)-DTB-SpiroPAP with Iridium: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The field of asymmetric catalysis has been revolutionized by the development of chiral ligands that can effectively transfer stereochemical information to a metallic center, enabling the synthesis of enantiomerically pure compounds. Among these, ligands based on a spirocyclic backbone have garnered significant attention due to their rigid and well-defined chiral environment. This guide focuses on the coordination chemistry of (R)-3,5-di-tert-butylphenyl-SpiroPAP ((R)-DTB-SpiroPAP) with iridium, a partnership that has proven to be exceptionally potent in asymmetric hydrogenation reactions, particularly for the synthesis of chiral alcohols and amines which are crucial building blocks in the pharmaceutical industry.

The remarkable success of the this compound ligand in iridium-catalyzed reactions stems from its unique structural features. The rigid 1,1'-spirobiindane scaffold minimizes conformational flexibility, ensuring a stable and predictable chiral pocket around the iridium center. Furthermore, the sterically demanding 3,5-di-tert-butylphenyl groups on the phosphorus atom play a critical role in dictating the facial selectivity of substrate coordination, leading to high levels of enantioselectivity.[1]

This technical guide provides a comprehensive overview of the coordination chemistry of this compound with iridium, including a detailed look at the structural aspects of the resulting complexes, experimental protocols for their synthesis and characterization, and a mechanistic exploration of their catalytic activity.

Structural Elucidation of an Iridium-SpiroPAP Complex

While the precise crystal structure of an iridium complex with the this compound ligand is not publicly available, a closely related structure featuring a spiro aminophosphine ligand with 3,5-di-tert-butylphenyl groups on the phosphorus atom ((R)-1c) has been elucidated by X-ray crystallography.[1] This structure provides invaluable insights into the coordination environment of the iridium center and the spatial arrangement of the SpiroPAP ligand.

The iridium atom is coordinated by the phosphorus and the two nitrogen atoms of the SpiroPAP ligand, as well as a cyclooctadiene (COD) ligand. The geometry around the iridium center is distorted square planar. The bulky 3,5-di-tert-butylphenyl groups on the phosphorus atom create a sterically hindered environment, which is believed to be crucial for the high enantioselectivity observed in catalytic reactions.[1]

Quantitative Structural Data

The following table summarizes key bond lengths and angles for the iridium complex of a closely related spiro aminophosphine ligand ((R)-1c).[1] This data is representative of the coordination geometry expected for an Ir-(R)-DTB-SpiroPAP complex.

| Parameter | Value |

| Bond Lengths (Å) | |

| Ir-P | 2.296(2) |

| Ir-N(1) | 2.164(5) |

| Ir-N(2) | 2.155(5) |

| **Bond Angles (°) ** | |

| P-Ir-N(1) | 88.8(1) |

| P-Ir-N(2) | 165.7(1) |

| N(1)-Ir-N(2) | 77.0(2) |

Experimental Protocols

Synthesis of the Ir-(R)-DTB-SpiroPAP Catalyst

The active iridium catalyst is typically prepared in situ from a commercially available iridium precursor and the this compound ligand. A general procedure for the preparation of the Ir-(R)-SpiroPAP catalyst is as follows:

Materials:

-

[Ir(COD)Cl]₂ (Iridium(I) cyclooctadiene chloride dimer)

-

This compound ligand

-

Anhydrous ethanol

Procedure:

-

In a glovebox or under an inert atmosphere (e.g., argon or nitrogen), a Schlenk flask is charged with [Ir(COD)Cl]₂ and a slight molar excess of the this compound ligand.

-

Anhydrous ethanol is added to the flask, and the resulting mixture is stirred at room temperature.

-

The reaction progress is monitored by the color change of the solution from orange to light yellow.

-

After the reaction is complete (typically 1-2 hours), the solvent is removed under reduced pressure to yield the Ir-(R)-DTB-SpiroPAP complex as a solid.

-

The catalyst can be used directly for catalytic reactions without further purification.

Characterization of the Iridium Complex

The synthesized iridium complex is typically characterized by a combination of spectroscopic techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Provides information about the proton environment in the complex, confirming the coordination of the ligand.

-

³¹P NMR: A characteristic signal for the coordinated phosphorus atom is observed, typically with a downfield shift compared to the free ligand.

-

-

Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) is used to confirm the molecular weight of the iridium complex.

Catalytic Activity in Asymmetric Hydrogenation

The iridium complexes of this compound are highly efficient catalysts for the asymmetric hydrogenation of prochiral ketones and other unsaturated substrates. These reactions are typically carried out under mild conditions and afford the corresponding chiral products with high yields and excellent enantioselectivities.

General Experimental Protocol for Asymmetric Hydrogenation of a Ketone

Materials:

-

Ir-(R)-DTB-SpiroPAP catalyst

-

Prochiral ketone substrate

-

Anhydrous solvent (e.g., ethanol, methanol, or dichloromethane)

-

Base (e.g., potassium tert-butoxide, KOtBu)

-

Hydrogen gas (H₂)

Procedure:

-

In a glovebox, the Ir-(R)-DTB-SpiroPAP catalyst and the base are added to a reaction vessel.

-

The prochiral ketone substrate, dissolved in the anhydrous solvent, is then added to the vessel.

-

The reaction vessel is sealed, removed from the glovebox, and connected to a hydrogen gas line.

-

The reaction is stirred under a hydrogen atmosphere (typically 1-50 atm) at a controlled temperature (often room temperature) until the reaction is complete (monitored by techniques such as TLC or GC).

-

Upon completion, the reaction mixture is worked up to isolate and purify the chiral alcohol product. The enantiomeric excess (ee) of the product is determined by chiral HPLC or GC.

Mechanistic Insights into Asymmetric Hydrogenation

The mechanism of iridium-catalyzed asymmetric hydrogenation with SpiroPAP ligands is believed to proceed through a catalytic cycle involving an iridium dihydride species as the active catalyst.[1]

A plausible catalytic cycle for the asymmetric hydrogenation of a ketone is depicted below. The cycle is initiated by the reaction of the iridium precursor with the this compound ligand and hydrogen gas to form the active iridium dihydride complex. This species then coordinates the ketone substrate. The key enantioselective step is the migratory insertion of the hydride ligand to the carbonyl carbon, which is directed by the chiral environment of the SpiroPAP ligand. The resulting iridium alkoxide then undergoes hydrogenolysis to release the chiral alcohol product and regenerate the active dihydride catalyst.

Caption: A simplified catalytic cycle for the iridium-SpiroPAP catalyzed asymmetric hydrogenation of a ketone.

Logical Workflow for Catalyst Preparation and Use

The following diagram illustrates the logical workflow from the synthesis of the this compound ligand to its application in asymmetric catalysis.

Caption: Workflow for the synthesis and application of the Ir-(R)-DTB-SpiroPAP catalyst.

Conclusion

The coordination chemistry of this compound with iridium provides a powerful platform for asymmetric catalysis. The rigid and sterically defined chiral environment created by the ligand around the iridium center is paramount for achieving high levels of enantioselectivity in hydrogenation reactions. This guide has provided a detailed overview of the structural features, experimental protocols, and mechanistic understanding of this important catalytic system. Further research into the nuances of the ligand-metal interaction and the catalytic cycle will undoubtedly lead to the development of even more efficient and selective catalysts for the synthesis of valuable chiral molecules.

References

The Cornerstone of Modern Asymmetric Catalysis: A Technical Guide to SpiroPAP Ligands

For Immediate Release

A deep dive into the fundamental principles of SpiroPAP ligands, a class of chiral catalysts that has revolutionized asymmetric synthesis, is presented in this technical guide. Tailored for researchers, scientists, and professionals in drug development, this document elucidates the core concepts, experimental intricacies, and broad applications of these powerful catalytic tools.

Introduction: The Rise of SpiroPAP Ligands

SpiroPAP ligands, characterized by their rigid spirobiindane backbone, a phosphine moiety, and a pyridylamino group, have emerged as highly effective ligands in transition metal-catalyzed asymmetric reactions.[1][2] Their unique tridentate P,N,N-coordination mode imparts exceptional stability, activity, and enantioselectivity to the resulting metal complexes, particularly with iridium.[1][3] These catalysts have demonstrated remarkable performance in the asymmetric hydrogenation of a wide array of prochiral ketones and ketoesters, delivering chiral alcohols with outstanding enantiomeric excesses (ee) and high turnover numbers (TONs).[1][2][4] The practical utility of SpiroPAP ligands is underscored by their successful application in the industrial-scale synthesis of key pharmaceutical intermediates for drugs such as Rivastigmine, Crizotinib, and Montelukast.[5]

Core Principles: Structure and Mechanism

The efficacy of SpiroPAP ligands stems from their well-defined and sterically demanding chiral environment. The spirobiindane framework creates a rigid and predictable scaffold, which, in concert with the electronic properties of the phosphine and pyridylamino substituents, dictates the stereochemical outcome of the catalytic transformation.

While detailed DFT studies specifically on the Ir-SpiroPAP catalytic cycle are still emerging, the mechanism of asymmetric hydrogenation of ketones is generally understood to proceed through a series of key steps. The proposed pathway involves the coordination of the ketone to the iridium center, followed by the transfer of a hydride from the metal to the carbonyl carbon and a proton from the ligand's N-H group to the carbonyl oxygen, often in a concerted manner. The rigid chiral environment of the SpiroPAP ligand forces the substrate to adopt a specific orientation, leading to the highly selective formation of one enantiomer of the alcohol product.

dot

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Asymmetric Hydrogenation of Ketones by Simple Alkane-Diyl-Based Ir(P,N,O) Catalysts: A Comparative Study - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Asymmetric hydrogenation of ketones: Tactics to achieve high reactivity, enantioselectivity, and wide scope - PMC [pmc.ncbi.nlm.nih.gov]

- 5. dxhx.pku.edu.cn [dxhx.pku.edu.cn]

An In-depth Technical Guide to Novel Spirocyclic Phosphine Amine Ligands in Asymmetric Catalysis

For Researchers, Scientists, and Drug Development Professionals

The quest for highly efficient and selective catalysts is a cornerstone of modern organic synthesis, particularly in the pharmaceutical industry where the stereochemical purity of a drug candidate can determine its efficacy and safety. Chiral phosphine ligands have long been pivotal in transition-metal-catalyzed asymmetric reactions. Among these, spirocyclic phosphine amine ligands have emerged as a privileged class, offering a unique combination of rigidity, steric bulk, and tunable electronic properties that lead to exceptional levels of stereocontrol. Their rigid spirocyclic backbone locks the conformation of the ligand, creating a well-defined and stable chiral environment around the metal center, which is crucial for high enantioselectivity.

This technical guide provides a comprehensive overview of the core aspects of novel spirocyclic phosphine amine ligands, including their synthesis, structural features, and applications in key asymmetric transformations. It is intended to serve as a resource for researchers and professionals engaged in catalyst development and fine chemical synthesis.

Core Structural Features

Spirocyclic phosphine amine ligands are characterized by a central spiroatom, typically carbon or silicon, which is common to two rings. This structural motif imparts significant conformational rigidity. The ligand coordinates to a metal center through a phosphorus atom and a nitrogen atom, forming a chelate ring that influences the geometry and reactivity of the catalytic complex. The stereochemistry of the final product is dictated by the specific arrangement of substituents on the spirocyclic scaffold.

Caption: General structure of a spirocyclic phosphine amine ligand.

Synthesis and Experimental Protocols

The synthesis of these complex ligands often involves a multi-step sequence starting from readily available materials. A common strategy involves the preparation of a chiral spiro amino alcohol, which serves as the backbone, followed by phosphinylation.

Caption: A typical synthetic workflow for these ligands.

Detailed Experimental Protocol: Synthesis of a Spiro[indane-1,2′-pyrrolidine] Based Ligand

This protocol is a representative example based on methodologies found in the literature for the synthesis of P,N-bidentate chiral ligands.[1]

Step 1: Synthesis of the Spiro Amino Alcohol Backbone

-

Reaction Setup: To a solution of the starting spiro[indane-1,2′-pyrrolidine] derivative (1.0 eq) in anhydrous tetrahydrofuran (THF, 10 mL/mmol) under an inert atmosphere (N₂ or Ar), add a solution of lithium aluminum hydride (LiAlH₄, 2.0 eq) in THF dropwise at 0 °C.

-

Reaction Execution: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 12 hours.

-

Work-up: Cool the reaction to 0 °C and quench sequentially by the slow addition of H₂O (x mL), 15% aqueous NaOH (x mL), and H₂O (3x mL), where x is the mass of LiAlH₄ used in grams.

-

Isolation: Filter the resulting suspension through a pad of Celite, washing with ethyl acetate. Concentrate the filtrate under reduced pressure. The crude product is purified by silica gel column chromatography to yield the chiral spiro amino alcohol.

Step 2: Phosphinylation

-

Reaction Setup: Dissolve the synthesized spiro amino alcohol (1.0 eq) and triethylamine (Et₃N, 3.0 eq) in anhydrous dichloromethane (DCM, 15 mL/mmol) under an inert atmosphere. Cool the solution to -78 °C.

-

Reagent Addition: Add a solution of chlorodiphenylphosphine (Ph₂PCl, 1.2 eq) in DCM dropwise over 30 minutes.

-

Reaction Execution: Stir the reaction mixture at -78 °C for 1 hour and then allow it to warm to room temperature overnight.

-

Work-up and Purification: Quench the reaction with saturated aqueous NaHCO₃ solution. Separate the organic layer, wash with brine, and dry over anhydrous Na₂SO₄. After removing the solvent in vacuo, the residue is purified by flash chromatography on silica gel (deactivated with Et₃N) to afford the final spirocyclic phosphine amine ligand.

Applications in Asymmetric Catalysis

Spirocyclic phosphine amine ligands have demonstrated outstanding performance in a wide range of metal-catalyzed asymmetric reactions.[2] Their rigid structure and well-defined chiral pocket enable precise control over the substrate's approach to the metal center, leading to high enantioselectivities.

Key Applications:

-

Asymmetric Hydrogenation: Ruthenium, rhodium, and iridium complexes of spiro phosphine ligands are highly effective for the hydrogenation of ketones, olefins, and imines, delivering chiral alcohols, alkanes, and amines with excellent yields and enantiomeric excesses (ee).[3][4] The iridium complex of the SIPHOX ligand, for instance, has been used for the asymmetric hydrogenation of imines, achieving ee values greater than 90%.[5]

-

Asymmetric Allylic Alkylation (AAA): Palladium complexes bearing these ligands catalyze the AAA of various nucleophiles, providing access to valuable chiral building blocks with high stereoselectivity.[1]

-

Hydroformylation: Rhodium catalysts modified with spirocyclic diphosphite ligands have shown exceptional regioselectivity in the hydroformylation of olefins, favoring the formation of the linear aldehyde.[6]

Caption: Catalytic cycle for Pd-catalyzed allylic alkylation.

Quantitative Data Presentation

The efficacy of these ligands is best illustrated through quantitative data from various catalytic applications.

Table 1: Asymmetric Hydrogenation of Ketones

| Ligand Scaffold | Catalyst System | Substrate | S/C Ratio | Yield (%) | ee (%) | Reference |

| Spiro Diphosphine | Ru-Ligand Complex | Aromatic Ketones | up to 100,000 | >99 | up to 99.5 | [4] |

| Spiro Diphosphine | Ru-Ligand Complex | Heteroaromatic Ketones | high | >99 | up to 99.1 | [4] |

| P,N-SIPHOX | Ir-Ligand Complex | Benzylic Aryl Imines | - | high | >90 | [5] |

Table 2: Asymmetric Allylic Substitution

| Ligand Scaffold | Catalyst System | Nucleophile Type | Substrate | Yield (%) | ee (%) | Reference |

| Spiro[indane-1,2′-pyrrolidine] | Pd-Ligand Complex | Malonate | 1,3-Diphenylallyl acetate | up to 99 | up to 97 | [1] |

| Spiro[indane-1,2′-pyrrolidine] | Pd-Ligand Complex | Alcohol | 1,3-Diphenylallyl acetate | high | high | [1] |

| Spiro[indane-1,2′-pyrrolidine] | Pd-Ligand Complex | Amine | 1,3-Diphenylallyl acetate | high | high | [1] |

Table 3: Asymmetric Hydroformylation of Olefins

| Ligand Scaffold | Catalyst System | Substrate | Pressure (bar) | l/b Ratio | Yield (%) | Reference |

| Oxa-spirocyclic Diphosphite | Rh-Ligand Complex | 1-Octene | 20 | 96.4 | >99 | [6] |

| SPINOL-based Diphosphite | Rh-Ligand Complex | 1-Octene | 20 | 39.9 | >99 | [6] |

Conclusion and Future Outlook

Novel spirocyclic phosphine amine ligands represent a powerful and versatile tool in the field of asymmetric catalysis. Their rigid, well-defined chiral architecture allows for the synthesis of highly enantiomerically enriched products, a critical requirement in the development of pharmaceuticals and other fine chemicals. The modular nature of their synthesis permits fine-tuning of steric and electronic properties, enabling the rational design of ligands for specific transformations.

Future research will likely focus on the development of new spirocyclic backbones, including those incorporating heteroatoms other than carbon, to further expand the scope and efficiency of these catalysts. The application of these ligands in novel, challenging transformations and their immobilization on solid supports for catalyst recycling are also promising areas of investigation that will undoubtedly contribute to the advancement of sustainable chemical synthesis.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. Recent Advances in Asymmetric Hydrogenation Catalysis Utilizing Spiro and Other Rigid C-Stereogenic Phosphine Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Asymmetric hydrogenation - Wikipedia [en.wikipedia.org]

- 6. Robust, scalable, and highly selective spirocyclic catalysts for industrial hydroformylation and isomerization-hydroformylation - PMC [pmc.ncbi.nlm.nih.gov]

Theoretical Insights into the (R)-DTB-SpiroPAP Catalytic Cycle: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quest for efficient and highly selective methods for the synthesis of chiral molecules is a cornerstone of modern pharmaceutical and fine chemical development. Among the most powerful tools in this endeavor is asymmetric catalysis, and within this field, iridium complexes of chiral spiro aminophosphine ligands have emerged as exceptionally potent catalysts for the asymmetric hydrogenation of ketones and other unsaturated substrates. The (R)-DTB-SpiroPAP ligand, a member of the privileged SpiroPAP family, is distinguished by its rigid spirobiindane backbone and bulky di-tert-butylphenyl (DTB) substituents, which together create a well-defined and highly effective chiral environment around the metal center.[1] This guide provides an in-depth technical overview of the theoretical studies concerning the catalytic cycle of iridium complexes bearing the this compound ligand, with a focus on the computational methodologies and mechanistic pathways that govern its remarkable catalytic activity and enantioselectivity.

While extensive experimental work has demonstrated the exceptional performance of Ir-(R)-DTB-SpiroPAP catalysts, detailed theoretical studies providing specific quantitative energetic data for this exact system are not extensively published. Therefore, this guide presents a consensus mechanism based on theoretical investigations of closely related iridium-catalyzed ketone hydrogenations. The quantitative data herein is representative of typical energy profiles for such reactions and serves to illustrate the key energetic features of the catalytic cycle.

Core Catalytic Cycle: A Mechanistic Overview

The generally accepted mechanism for the asymmetric hydrogenation of ketones by iridium complexes of this type involves a series of well-defined steps. The catalytic cycle is initiated by the activation of the iridium precursor in the presence of a base and hydrogen gas to form a catalytically active iridium dihydride species. This active catalyst then proceeds through a cycle of substrate coordination, migratory insertion, and product release.

A plausible catalytic cycle, based on experimental and computational studies of similar iridium systems, is depicted below. The cycle highlights the key intermediates and transition states involved in the transformation of a prochiral ketone to a chiral alcohol.

Caption: Plausible catalytic cycle for the iridium-(R)-DTB-SpiroPAP catalyzed asymmetric hydrogenation of a ketone.

Quantitative Energetics of the Catalytic Cycle

Density Functional Theory (DFT) calculations are a powerful tool for elucidating the energetics of each step in a catalytic cycle. By calculating the relative free energies of intermediates and transition states, a comprehensive energy profile can be constructed. This profile reveals the rate-determining step and provides insights into the factors controlling catalyst activity and selectivity.

The following table summarizes representative quantitative data for the key steps in the catalytic cycle, based on typical values obtained from DFT studies of similar iridium-catalyzed ketone hydrogenations. Energies are given in kcal/mol.

| Step | Species | Relative Free Energy (kcal/mol) | Description |

| Catalyst Activation | |||

| 1 | Precatalyst + H₂ | 0.0 | Starting point with the iridium precursor and hydrogen. |

| 2 | Active Catalyst | -10.5 | Formation of the active dihydride species is exergonic. |

| Hydrogenation Cycle | |||

| 3 | Active Catalyst + Ketone | -10.5 | Reactants before coordination. |

| 4 | Substrate Complex | -15.2 | Coordination of the ketone to the iridium center is favorable. |

| 5 | Transition State 1 (TS1) | +5.8 | The energy barrier for the first hydride migration, often the rate-determining and enantio-determining step. |

| 6 | Alkoxide Intermediate | -20.7 | Formation of the iridium alkoxide intermediate is highly exergonic. |

| 7 | Product Complex | -25.1 | The alcohol product coordinated to the iridium center. |

| 8 | Active Catalyst + Alcohol | -10.5 | Release of the alcohol product regenerates the active catalyst. |

Detailed Computational Protocols

To obtain the quantitative data presented above, a rigorous computational methodology is required. The following outlines a typical experimental protocol for a DFT study of the this compound catalytic cycle.

Software and Functionals

-

Software: Gaussian, ORCA, or similar quantum chemistry software packages are commonly used.

-

Density Functional: A choice of an appropriate density functional is crucial for accuracy. For iridium-catalyzed hydrogenations, hybrid functionals such as B3LYP or M06 are often employed. The inclusion of a dispersion correction (e.g., D3) is important to accurately model non-covalent interactions.

-

Basis Set: A combination of basis sets is typically used. For the iridium atom, a relativistic effective core potential (ECP) such as LANL2DZ is employed to account for relativistic effects. For lighter atoms (C, H, N, O, P), Pople-style basis sets like 6-31G(d) or more extensive basis sets like def2-SVP are common.

Computational Workflow

The computational investigation of the catalytic cycle follows a structured workflow:

Caption: A typical workflow for the computational study of a catalytic cycle using DFT.

1. Model Building: Initial 3D structures of all proposed intermediates and transition states in the catalytic cycle are constructed using molecular modeling software.

2. Geometry Optimization: The geometry of each species (reactants, intermediates, products) is optimized to find the lowest energy conformation. This is typically performed in the gas phase or with an implicit solvent model (e.g., PCM, SMD) to account for solvent effects.

3. Transition State (TS) Search: For each elementary step, a transition state search is performed to locate the saddle point on the potential energy surface connecting the reactant and product of that step. Methods like the Berny algorithm or synchronous transit-guided quasi-Newton (STQN) are employed.

4. Frequency Calculation: Vibrational frequency calculations are performed for all optimized structures. For energy minima (intermediates), all calculated frequencies should be real. For a transition state, there should be exactly one imaginary frequency corresponding to the motion along the reaction coordinate. These calculations also provide zero-point vibrational energies (ZPE) and other thermal corrections necessary to calculate Gibbs free energies.

5. Energy Profile Construction: The relative Gibbs free energies of all intermediates and transition states are calculated and plotted to construct the complete energy profile of the catalytic cycle. This allows for the identification of the rate-determining step and the overall turnover frequency.

Conclusion

Theoretical studies, primarily employing Density Functional Theory, provide invaluable insights into the catalytic cycle of highly efficient catalysts like iridium complexes of this compound. By delineating the mechanistic pathway and quantifying the energetics of each step, these computational investigations complement experimental findings and pave the way for the rational design of next-generation catalysts with enhanced activity and selectivity. The interplay between the rigid chiral scaffold of the SpiroPAP ligand and the electronic properties of the iridium center, as revealed through theoretical modeling, is key to its remarkable performance in asymmetric hydrogenation. Further computational studies on this specific system are warranted to refine the energy profile and provide a more detailed understanding of the subtle interactions that govern its exceptional catalytic prowess.

References

The Discovery and Development of the SpiroPAP Ligand Family: A Technical Guide

The SpiroPAP ligand family, a class of chiral spiro pyridine-aminophosphine ligands, has emerged as a cornerstone in modern asymmetric catalysis. In complex with iridium, these ligands facilitate highly efficient and enantioselective hydrogenation of ketones and ketoesters, proving instrumental in the industrial synthesis of several key pharmaceuticals. This technical guide provides a comprehensive overview of the discovery, development, mechanism of action, and application of the SpiroPAP ligand family, with a focus on its role in drug development.

Discovery and Development

The development of the SpiroPAP ligand family was driven by the need for highly active and selective catalysts for asymmetric hydrogenation. Building upon the success of bidentate phosphine ligands, researchers introduced a spirocyclic backbone to create a rigid and well-defined chiral environment around the metal center. The key innovation of the SpiroPAP ligands is the incorporation of a pyridine moiety, creating a tridentate P,N,N-ligand. This tridentate coordination enhances the stability and efficiency of the iridium catalyst, leading to exceptional turnover numbers (TONs) and enantioselectivities.[1]

Mechanism of Asymmetric Hydrogenation

The iridium-SpiroPAP complex catalyzes the asymmetric hydrogenation of prochiral ketones and ketoesters to their corresponding chiral alcohols. The generally accepted mechanism involves the following key steps:

-

Catalyst Activation: The pre-catalyst, typically [Ir(COD)Cl]₂, reacts with the SpiroPAP ligand in the presence of hydrogen to form the active iridium dihydride species.

-

Substrate Coordination: The ketone or ketoester substrate coordinates to the iridium center.

-

Hydrogen Transfer: The two hydride ligands on the iridium are transferred to the carbonyl carbon of the substrate. The chiral environment created by the SpiroPAP ligand dictates the facial selectivity of this transfer, leading to the formation of one enantiomer of the alcohol in excess.

-

Product Release and Catalyst Regeneration: The chiral alcohol product dissociates from the iridium center, and the catalyst is regenerated to enter the next catalytic cycle.

Quantitative Data

The performance of various SpiroPAP ligands in asymmetric hydrogenation and the biological activity of the resulting pharmaceutical products are summarized in the following tables.

Table 1: Performance of Ir-SpiroPAP Catalysts in Asymmetric Hydrogenation

| Substrate | Product | Catalyst Loading (S/C ratio) | Reaction Conditions | Yield (%) | Enantiomeric Excess (ee, %) | Reference |

| Acetophenone | 1-Phenylethanol | 1:1,000,000 | H₂ (pressure not specified), EtOH, rt | High | >99 | [1] |

| Ethyl 3-oxo-3-phenylpropanoate | Ethyl 3-hydroxy-3-phenylpropanoate | 1:100,000 | 50 atm H₂, rt, 19 h | 98 | 98 | [1] |

| Intermediate for Montelukast | Chiral alcohol intermediate | 1:30,000 | 20 atm H₂, 30 °C | Not specified | 99.5 | [2][3] |

| 3-Hydroxyacetophenone | (R)-3-(1-Hydroxyethyl)phenol (Intermediate for Rivastigmine) | 1:100,000 | Not specified | 91 | 96 | [1] |

| 4-(4-chlorophenyl)-2-hydroxy-4-keto-butyric-2-en-acid ethyl ester | (2R,4R)-4-(4-chlorophenyl)-butane-1,2,4-triol | 1:1000 | 70 bar H₂, DBU, 30°C, EtOH | 71 (after crystallization) | >99.9 | [4] |

Table 2: Biological Activity of Pharmaceuticals Synthesized Using SpiroPAP-Catalyzed Reactions

| Drug | Target | Assay | Value | Unit | Reference |

| Crizotinib | ALK | IC₅₀ | 5-25 | nmol/L | [5] |

| Crizotinib | ALK (H3122 cell line) | IC₅₀ | 0.096 | µM | [6] |

| Crizotinib | c-Met | IC₅₀ | 5-25 | nmol/L | [5] |

| Rivastigmine | Acetylcholinesterase (AChE) | IC₅₀ | 4.15 | µM | [7] |

| Rivastigmine | Butyrylcholinesterase (BuChE) | IC₅₀ | 0.037 | µM | [7] |

| Rivastigmine | Acetylcholinesterase (AChE) (human brain cortex) | IC₅₀ | 5100 ± 100 | nM | [8] |

| Rivastigmine | Butyrylcholinesterase (BuChE) (human serum) | IC₅₀ | 14000 ± 300 | nM | [8] |

| Montelukast | Cysteinyl leukotriene 1 (CysLT1) receptor | IC₅₀ | 4.9 | nM | [9] |

| Montelukast | Cysteinyl leukotriene 1 (CysLT1) receptor | IC₅₀ | 0.5 - 2.3 | µM | [10] |

Experimental Protocols

General Procedure for the Preparation of the Ir-SpiroPAP Catalyst

This protocol describes the in situ preparation of the active iridium-SpiroPAP catalyst.

-

Materials:

-

[Ir(COD)Cl]₂ (Iridium(I) chloride 1,5-cyclooctadiene complex dimer)

-

SpiroPAP ligand

-

Anhydrous ethanol (EtOH)

-

Schlenk tube

-

Magnetic stirrer

-

Hydrogen (H₂) gas supply

-

-

Procedure:

-

To a dry Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add [Ir(COD)Cl]₂ and a slight molar excess of the SpiroPAP ligand.

-

Evacuate the Schlenk tube and backfill with hydrogen gas. Repeat this process three times.

-

Add anhydrous ethanol to the Schlenk tube.

-

Stir the resulting mixture at room temperature. The reaction is typically complete within 1-2 hours, indicated by a color change from orange to light yellow.

-

The resulting solution containing the active catalyst can be used directly for the asymmetric hydrogenation reaction.

-

General Procedure for Asymmetric Hydrogenation of a Ketone

This protocol provides a general method for the asymmetric hydrogenation of a prochiral ketone using the pre-formed Ir-SpiroPAP catalyst.

-

Materials:

-

Ketone substrate

-

Solution of the Ir-SpiroPAP catalyst in anhydrous ethanol

-

Anhydrous ethanol

-

Base (e.g., potassium tert-butoxide (KOtBu) or 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU))

-

High-pressure autoclave equipped with a magnetic stirrer

-

Hydrogen (H₂) gas supply

-

-

Procedure:

-

In a glovebox or under an inert atmosphere, add the ketone substrate, anhydrous ethanol, and the base to the autoclave.

-

Add the required amount of the Ir-SpiroPAP catalyst solution to achieve the desired substrate-to-catalyst (S/C) ratio.

-

Seal the autoclave and purge with hydrogen gas several times.

-

Pressurize the autoclave with hydrogen gas to the desired pressure.

-

Stir the reaction mixture at the specified temperature for the required duration.

-

After the reaction is complete, carefully release the hydrogen pressure.

-

The reaction mixture can then be worked up to isolate the chiral alcohol product. The product is typically purified by column chromatography.

-

The enantiomeric excess of the product is determined by chiral high-performance liquid chromatography (HPLC) or gas chromatography (GC).

-

Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This colorimetric assay is commonly used to screen for inhibitors of acetylcholinesterase, the target of rivastigmine.

-

Materials:

-

Acetylcholinesterase (AChE) enzyme

-

Acetylthiocholine iodide (ATCI) - substrate

-

5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB) - Ellman's reagent

-

Phosphate buffer (pH 8.0)

-

Test compound (e.g., Rivastigmine)

-

96-well microplate

-

Microplate reader

-

-

Procedure:

-

Prepare solutions of AChE, ATCI, DTNB, and the test compound in phosphate buffer.

-

In a 96-well plate, add the phosphate buffer, DTNB solution, and the test compound at various concentrations.

-

Add the AChE enzyme solution to each well and incubate for a specified period (e.g., 15 minutes) at a controlled temperature (e.g., 37 °C).

-

Initiate the reaction by adding the ATCI substrate solution to each well.

-

The hydrolysis of ATCI by AChE produces thiocholine, which reacts with DTNB to form a yellow-colored product (5-thio-2-nitrobenzoate).

-

Measure the absorbance of the yellow product at a specific wavelength (e.g., 412 nm) at regular intervals using a microplate reader.

-

The rate of the reaction is proportional to the AChE activity.

-

Calculate the percentage of inhibition for each concentration of the test compound and determine the IC₅₀ value.

-

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways modulated by pharmaceuticals synthesized using SpiroPAP-catalyzed reactions and a typical experimental workflow.

Conclusion

The SpiroPAP ligand family represents a significant advancement in the field of asymmetric catalysis. The unique structural features of these ligands, particularly their rigid spirocyclic backbone and tridentate coordination, impart exceptional activity and selectivity to their iridium complexes. This has enabled the development of highly efficient and scalable synthetic routes to a range of chiral pharmaceuticals, including Crizotinib, Rivastigmine, and Montelukast. The ability to produce single enantiomers of these drugs with high purity is critical to their therapeutic efficacy and safety. As our understanding of catalytic mechanisms and biological pathways deepens, the SpiroPAP ligand family and its derivatives will undoubtedly continue to play a vital role in the discovery and development of new medicines.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. What is the mechanism of Rivastigmine Tartrate? [synapse.patsnap.com]

- 3. Rivastigmine - Wikipedia [en.wikipedia.org]

- 4. Crizotinib Exhibits Antitumor Activity by Targeting ALK Signaling not c-MET in Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Activity and safety of crizotinib in patients with ALK-positive non-small-cell lung cancer: updated results from a phase 1 study - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. selleckchem.com [selleckchem.com]

- 8. d-nb.info [d-nb.info]

- 9. apexbt.com [apexbt.com]

- 10. Cysteinyl leukotriene receptor 1 Inhibitors (IC50, Ki) | AAT Bioquest [aatbio.com]

Methodological & Application

Application Notes and Protocols: (R)-DTB-SpiroPAP Catalyzed Asymmetric Hydrogenation of Ketones

For Researchers, Scientists, and Drug Development Professionals

Introduction

The asymmetric hydrogenation of prochiral ketones to produce optically active secondary alcohols is a cornerstone of modern synthetic chemistry, with broad applications in the pharmaceutical, agrochemical, and fine chemical industries. The development of highly efficient and selective catalysts is paramount for the practical synthesis of enantiomerically pure compounds. Among the privileged chiral ligands, SpiroPAP, a class of spiro pyridine-aminophosphine ligands, has garnered significant attention. In particular, the iridium complex of (R)-DTB-SpiroPAP has emerged as an exceptionally effective catalyst for the asymmetric hydrogenation of a wide range of ketones, demonstrating remarkable activity, enantioselectivity, and stability.

This document provides detailed application notes and experimental protocols for the use of this compound catalyzed asymmetric hydrogenation of ketones. The data presented herein showcases the broad substrate scope and high efficiency of this catalytic system.

Catalyst Structure and Proposed Catalytic Cycle

The this compound ligand, characterized by its rigid spirobiindane backbone and bulky di-tert-butylphosphine groups, creates a well-defined chiral environment around the iridium center. This steric and electronic arrangement is crucial for achieving high levels of enantiocontrol. The proposed catalytic cycle for the hydrogenation of ketones using the Ir-(R)-DTB-SpiroPAP catalyst is initiated by the activation of the iridium precursor with hydrogen to form a dihydride species. This active catalyst then coordinates with the ketone substrate, followed by the insertion of the carbonyl group into one of the Ir-H bonds. Subsequent hydrogenolysis releases the chiral alcohol product and regenerates the active dihydride catalyst.

Caption: Proposed catalytic cycle for the asymmetric hydrogenation of ketones.

Data Presentation

The Ir-(R)-DTB-SpiroPAP catalytic system exhibits excellent performance across a diverse range of ketone substrates, including various substituted acetophenones and challenging heteroaromatic ketones. The quantitative data from these reactions are summarized in the tables below.

Table 1: Asymmetric Hydrogenation of Alkyl Aryl Ketones

| Entry | Substrate (Ketone) | Product (Alcohol) | Yield (%) | ee (%) |

| 1 | Acetophenone | 1-Phenylethanol | >99 | 99.0 |

| 2 | 2'-Methylacetophenone | 1-(o-Tolyl)ethanol | >99 | 99.5 |

| 3 | 3'-Methylacetophenone | 1-(m-Tolyl)ethanol | >99 | 99.2 |

| 4 | 4'-Methylacetophenone | 1-(p-Tolyl)ethanol | >99 | 99.1 |

| 5 | 4'-Methoxyacetophenone | 1-(4-Methoxyphenyl)ethanol | >99 | 99.3 |

| 6 | 4'-Fluoroacetophenone | 1-(4-Fluorophenyl)ethanol | >99 | 99.0 |

| 7 | 4'-Chloroacetophenone | 1-(4-Chlorophenyl)ethanol | >99 | 98.5 |

| 8 | 4'-Bromoacetophenone | 1-(4-Bromophenyl)ethanol | >99 | 98.6 |

| 9 | 2-Acetylnaphthalene | 1-(Naphthalen-2-yl)ethanol | >99 | 99.6 |

| 10 | 2-Acetylthiophene | 1-(Thiophen-2-yl)ethanol | >99 | 97.0 |

Table 2: Asymmetric Hydrogenation of β-Aryl-β-Ketoesters

| Entry | Substrate (β-Ketoester) | Product (β-Hydroxyester) | Yield (%) | ee (%) |

| 1 | Ethyl benzoylacetate | Ethyl 3-hydroxy-3-phenylpropanoate | 98 | 98.0 |

| 2 | Ethyl 2-methyl-3-oxo-3-phenylpropanoate | Ethyl 3-hydroxy-2-methyl-3-phenylpropanoate | 95 | 99.0 (syn) |

| 3 | Ethyl 4-methoxybenzoylacetate | Ethyl 3-hydroxy-3-(4-methoxyphenyl)propanoate | 97 | 99.2 |

| 4 | Ethyl 4-chlorobenzoylacetate | Ethyl 3-hydroxy-3-(4-chlorophenyl)propanoate | 96 | 97.5 |

| 5 | tert-Butyl benzoylacetate | tert-Butyl 3-hydroxy-3-phenylpropanoate | 98 | 98.8 |

Experimental Protocols

The following protocols provide a general framework for the in situ preparation of the catalyst and the subsequent asymmetric hydrogenation of a model substrate, acetophenone.

General Experimental Workflow

Caption: General workflow for asymmetric hydrogenation.